molecular formula C23H23BrNO2P B15004650 4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine

4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine

Katalognummer: B15004650
Molekulargewicht: 456.3 g/mol
InChI-Schlüssel: JKLYLIPOZUZHQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine is a complex organic compound with the molecular formula C23H23BrNO2P. It is characterized by the presence of a bromophenyl group, a diphenylphosphoryl group, and a morpholine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine typically involves the reaction of 3-bromobenzaldehyde with diphenylphosphine oxide and morpholine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine involves its interaction with specific molecular targets. The bromophenyl group and the diphenylphosphoryl group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C23H23BrNO2P

Molekulargewicht

456.3 g/mol

IUPAC-Name

4-[(3-bromophenyl)-diphenylphosphorylmethyl]morpholine

InChI

InChI=1S/C23H23BrNO2P/c24-20-9-7-8-19(18-20)23(25-14-16-27-17-15-25)28(26,21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-13,18,23H,14-17H2

InChI-Schlüssel

JKLYLIPOZUZHQN-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(C2=CC(=CC=C2)Br)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.